molecular formula C7H11N3OS B2506692 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol CAS No. 790263-69-3

5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B2506692
CAS No.: 790263-69-3
M. Wt: 185.25
InChI Key: GLZYSXWJRVDFFL-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains a pyrrolidine ring, an oxadiazole ring, and a thiol group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidin-1-ylmethyl group. One common method involves the cyclization of a hydrazide with carbon disulfide in the presence of a base to form the oxadiazole ring. The resulting intermediate is then reacted with pyrrolidine and formaldehyde to introduce the pyrrolidin-1-ylmethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The oxadiazole ring can be reduced under certain conditions.

    Substitution: The pyrrolidin-1-ylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential drug candidate due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-sulfone: Similar structure but with a sulfone group instead of a thiol group.

    5-(Pyrrolidin-1-ylmethyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole-3-thiol: Similar structure but with a different oxadiazole isomer.

Uniqueness

5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its thiol group allows for covalent interactions with proteins, while the oxadiazole ring provides stability and potential for various biological activities. The pyrrolidin-1-ylmethyl group enhances its binding affinity and selectivity, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

5-(pyrrolidin-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c12-7-9-8-6(11-7)5-10-3-1-2-4-10/h1-5H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZYSXWJRVDFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NNC(=S)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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